(S)-Etodolac-d3
CAS No.: 1246818-32-5
Cat. No.: VC0196606
Molecular Formula: C17H18NO3D3
Molecular Weight: 290.38
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1246818-32-5 |
---|---|
Molecular Formula | C17H18NO3D3 |
Molecular Weight | 290.38 |
Appearance | White Solid |
Chemical Structure and Properties
Molecular Structure and Identification
(S)-Etodolac-d3 features a complex heterocyclic structure with strategically placed deuterium atoms. The compound retains the core pyrano[3,4-b]indole structure of etodolac while incorporating three deuterium atoms at specific positions.
Table 1: Key Chemical Identifiers of (S)-Etodolac-d3
Property | Value |
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CAS Number | 1246818-32-5 |
Molecular Formula | C17H18D3NO3 |
Molecular Weight | 290.37-290.38 g/mol |
IUPAC Name | 2-[(1S)-8-ethyl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChIKey | NNYBQONXHNTVIJ-GUBGJCPWSA-N |
SMILES | [2H]C([2H])([2H])C[C@@]1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |
These identifiers are essential for accurate database searches and regulatory documentation in research settings .
Physical and Chemical Properties
The physical and chemical properties of (S)-Etodolac-d3 largely mirror those of its non-deuterated counterpart, with slight variations due to the isotopic substitution. The deuterium-carbon bonds are stronger than hydrogen-carbon bonds, potentially affecting reaction rates in certain chemical processes.
Table 2: Physical and Chemical Properties of (S)-Etodolac-d3
Property | Value |
---|---|
XLogP3-AA | 2.8 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 4 |
Exact Mass | 290.17097377 Da |
Commercial Purity Standard | > 95% |
These properties influence the compound's solubility, bioavailability, and interactions with biological systems, with implications for its research applications .
Synthesis and Production
Synthetic Methodology
The synthesis of (S)-Etodolac-d3 involves modification of the standard etodolac synthesis process to incorporate deuterated reagents. This typically requires specialized techniques to ensure selective deuteration at the desired positions while maintaining the stereochemical integrity of the molecule.
The process generally involves:
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Starting with suitable precursors that allow for introduction of the deuterated ethyl group
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Constructing the pyrano[3,4-b]indole core structure
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Ensuring the correct S-configuration at the chiral center
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Purification to achieve the high isotopic purity required for analytical applications
Maintaining precise temperature and molar ratios during synthesis is crucial for achieving the desired isotopic labeling and purity levels. The synthetic approach must be carefully controlled to ensure consistent deuterium incorporation specifically at the ethyl position, as indicated in the molecular structure.
Quality Control Parameters
Quality control for (S)-Etodolac-d3 focuses on several critical parameters to ensure its suitability for research applications:
Table 3: Quality Control Parameters for (S)-Etodolac-d3
Parameter | Acceptance Criteria | Purpose |
---|---|---|
Isotopic Purity | Typically >98% D incorporation | Ensures sufficient deuteration for analytical distinction |
Chemical Purity | >95% | Minimizes interference from impurities |
Enantiomeric Purity | >98% S-enantiomer | Ensures pharmacological relevance |
Spectroscopic Profile | Matches reference standard | Confirms structural integrity |
These parameters are verified using techniques such as mass spectrometry, NMR spectroscopy, and chiral chromatography to ensure consistent quality across production batches.
Pharmacological Properties
Isotope Effects on Pharmacokinetics
The deuteration in (S)-Etodolac-d3 can potentially alter certain pharmacokinetic parameters compared to the non-deuterated compound. These differences arise from the kinetic isotope effect, where carbon-deuterium bonds typically require more energy to break than carbon-hydrogen bonds.
Potential pharmacokinetic differences include:
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Slower metabolic clearance at deuterated positions
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Slightly altered distribution and protein binding characteristics
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Modified metabolite profiles
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Potential changes in elimination half-life
These differences, while generally subtle, can provide valuable insights into metabolic mechanisms and pathways when (S)-Etodolac-d3 is used in comparative studies with non-deuterated etodolac.
Research Applications
Metabolic Studies
(S)-Etodolac-d3 serves as an invaluable tool for investigating the metabolic fate of etodolac in biological systems. By incorporating deuterium atoms at specific positions, researchers can:
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Track metabolic transformations with high precision
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Identify primary sites of metabolism
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Quantify relative contributions of different metabolic pathways
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Compare metabolism across species or patient populations
When coupled with mass spectrometry, the deuterium labeling allows researchers to distinguish between metabolites derived from the parent drug versus those arising from endogenous compounds, significantly enhancing the accuracy of metabolic profiling.
Analytical Standards and Quantification
One of the most important applications of (S)-Etodolac-d3 is as an internal standard for quantitative analysis of etodolac in biological samples. The compound's chemical similarity to etodolac, combined with its distinct mass due to deuteration, makes it ideal for isotope dilution mass spectrometry techniques.
Table 4: Advantages of (S)-Etodolac-d3 as an Analytical Standard
Advantage | Description |
---|---|
Chromatographic Similarity | Co-elutes or elutes very close to non-deuterated etodolac |
Mass Distinction | Easily distinguished by mass spectrometry |
Matrix Effect Compensation | Experiences similar matrix effects as the analyte |
Improved Quantification | Enhances precision and accuracy of measurements |
Recovery Control | Accounts for losses during sample preparation |
These properties allow for highly accurate quantification of etodolac in complex biological matrices such as plasma, urine, and tissue samples.
Pharmacokinetic Research
(S)-Etodolac-d3 enables detailed pharmacokinetic investigations of etodolac through:
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Precise bioavailability and bioequivalence studies
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Investigation of drug-drug interactions
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Assessment of population pharmacokinetic variability
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Evaluation of special populations (elderly, hepatic impairment, renal impairment)
The use of the deuterated compound as an internal standard significantly improves the reliability of such studies by reducing analytical variability and enhancing sensitivity.
Analytical Methodology
Mass Spectrometric Analysis
Mass spectrometry (MS) represents the primary analytical technique for detecting and quantifying (S)-Etodolac-d3 in research settings. The deuterium labeling creates a mass shift that allows clear differentiation from non-deuterated etodolac.
Table 5: Mass Spectrometry Considerations for (S)-Etodolac-d3
Parameter | Details |
---|---|
Mass Shift | +3 Da compared to non-deuterated etodolac |
Common MS Techniques | LC-MS/MS, GC-MS (with derivatization) |
Common Ionization Methods | Electrospray ionization (ESI), Atmospheric pressure chemical ionization (APCI) |
Typical MRM Transitions | Specific to instrumentation but utilize the +3 mass shift |
When coupled with liquid chromatography (LC-MS/MS), these techniques provide both high sensitivity and selectivity for (S)-Etodolac-d3 detection .
Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) using (S)-Etodolac-d3 as an internal standard represents a powerful approach for quantitative analysis of etodolac. This technique involves:
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Addition of a known amount of (S)-Etodolac-d3 to samples containing unknown quantities of etodolac
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Extraction and preparation of the samples
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LC-MS/MS analysis to determine the ratio of labeled to unlabeled compound
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Calculation of etodolac concentration based on this ratio and the known amount of added standard
This approach compensates for variations in extraction efficiency, matrix effects, and instrumental response, providing highly accurate and precise quantification.
Research Considerations and Limitations
Availability and Cost Factors
As a specialized research tool, (S)-Etodolac-d3 presents certain practical considerations:
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Commercial availability is typically limited to specialized chemical suppliers
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Production costs are higher than non-deuterated compounds
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Purity requirements (both chemical and isotopic) increase manufacturing complexity
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Storage stability may require special conditions to maintain isotopic integrity
These factors can impact research planning and budgeting, particularly for long-term or large-scale studies requiring substantial quantities of the deuterated standard .
Analytical Challenges
While deuteration offers significant advantages for mass spectrometric analysis, researchers must consider several analytical challenges:
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Potential "cross-talk" between deuterated and non-deuterated forms in MS analysis
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Back-exchange of deuterium under certain sample processing conditions
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Need for validated analytical methods specific to the deuterated compound
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Instrument-specific optimization for detection and quantification
Addressing these challenges requires careful method development and validation to ensure reliable research outcomes.
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